N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine.
Alkylation: The pyrazole ring is then alkylated with a suitable alkylating agent to introduce the propyl group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the pyrazole and piperidine rings with the enoyl group under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]prop-2-enamide: A related compound with an enamide group instead of the piperidine ring.
3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazines: Compounds with similar pyrazole rings but different functional groups.
Uniqueness
N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its combination of a pyrazole ring, a piperidine ring, and an enoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-4-16(22)20-10-6-15(7-11-20)17(23)18-8-5-9-21-14(3)12-13(2)19-21/h4,12,15H,1,5-11H2,2-3H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFLSQIILPHANW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2CCN(CC2)C(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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